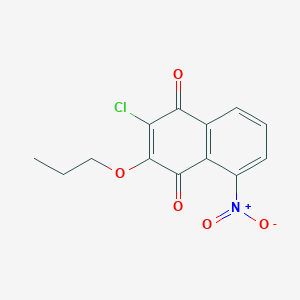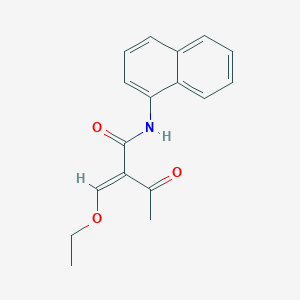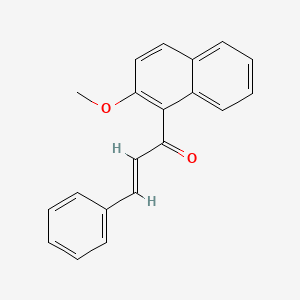
2H-1-Benzopyran-2-one, 4-methyl-7-(2-(4-morpholinyl)ethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 4-methyl-7-(2-(4-morpholinyl)ethoxy)- is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core structure with a methyl group at the 4-position and a morpholinyl ethoxy group at the 7-position. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-methyl-7-(2-(4-morpholinyl)ethoxy)- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzopyran core structure.
Substitution Reaction:
Etherification: The morpholinyl ethoxy group is introduced at the 7-position through an etherification reaction, where the benzopyran core is reacted with a morpholinyl ethoxy reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 4-methyl-7-(2-(4-morpholinyl)ethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum (Pt) are used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-methyl-7-(2-(4-morpholinyl)ethoxy)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-methyl-7-(2-(4-morpholinyl)ethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It may inhibit or activate enzymes involved in various biochemical pathways.
Receptor Interaction: The compound may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
Signal Transduction: It may modulate signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
2H-1-Benzopyran-2-one, 4-methyl-7-(2-(4-morpholinyl)ethoxy)- can be compared with other similar compounds, such as:
7-Ethoxy-4-methyl-2H-1-benzopyran-2-one: This compound has an ethoxy group instead of a morpholinyl ethoxy group at the 7-position.
2H-1-Benzopyran-2-one, 7-methoxy-: This compound has a methoxy group at the 7-position.
2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-: This compound has a diethylamino group at the 7-position and a methyl group at the 4-position.
The uniqueness of 2H-1-Benzopyran-2-one, 4-methyl-7-(2-(4-morpholinyl)ethoxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
54536-28-6 |
|---|---|
Molecular Formula |
C16H19NO4 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
4-methyl-7-(2-morpholin-4-ylethoxy)chromen-2-one |
InChI |
InChI=1S/C16H19NO4/c1-12-10-16(18)21-15-11-13(2-3-14(12)15)20-9-6-17-4-7-19-8-5-17/h2-3,10-11H,4-9H2,1H3 |
InChI Key |
RIGUBTNNRHHQTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid](/img/structure/B11839989.png)


![5,11-Dimethyl[1]benzothieno[2,3-g]isoquinoline 6,6-dioxide](/img/structure/B11840006.png)

![N'-{[(Ethenyloxy)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840019.png)






![7-Nitroisoindolo[2,1-a]quinoline-5,11-dione](/img/structure/B11840049.png)
![2-[5-(4-Chlorophenyl)furan-2-yl]imidazo[1,2-a]pyridine](/img/structure/B11840070.png)
